REACTION_CXSMILES
|
[H-].[Na+].Cl.[NH2:4][CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6]1=[O:15].Br[CH2:17][C:18]([O:20][CH3:21])=[O:19]>CN(C=O)C>[NH2:4][CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH2:17][C:18]([O:20][CH3:21])=[O:19])[C:6]1=[O:15] |f:0.1,2.3|
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1C(NC2=CC=CC=C2C1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.85 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Type
|
CUSTOM
|
Details
|
stirred for a further 60 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at <10° C
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of 1M aqueous HCl (5 mL)
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM (250 mL)
|
Type
|
WASH
|
Details
|
washed with sat. aqueous NaHCO3 (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1C(N(C2=CC=CC=C2C1)CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 25.2 mmol | |
AMOUNT: MASS | 5.89 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |